2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c20-12-6-8-13(9-7-12)25-11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)26-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXCKQKVXICLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Cyclohepta[b]thiophene Core
The cyclohepta[b]thiophene scaffold forms the foundational structure of the target compound. A widely adopted method for synthesizing such fused heterocycles is the Gewald synthesis , which involves a two-step process of Knoevenagel condensation followed by cyclization. In the context of this compound, the reaction begins with cycloheptanone and 2-cyanoacetamide derivatives. Cycloheptanone undergoes Knoevenagel condensation with 2-cyano-N-pyridin-2-ylacetamide in the presence of sulfur and N,N-diethylamine in ethanol, yielding the cyclohepta[b]thiophene-3-carboxamide intermediate.
Critical to this step is the choice of solvent and base. Ethanol serves as both solvent and proton donor, facilitating the cyclization via thiophene ring formation. The reaction typically proceeds at reflux temperatures (70–80°C) for 12–24 hours, achieving moderate to high yields (60–85%). Structural confirmation of the intermediate is performed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with characteristic signals for the thiophene ring protons (δ 6.8–7.2 ppm) and carboxamide carbonyl (δ 168–170 ppm).
Synthesis of the 3-((4-Fluorophenyl)thio)propanamido Side Chain
The propanamido side chain bearing the 4-fluorophenylthio moiety is synthesized through a sequence of thioether formation and amidation. 4-Fluorothiophenol serves as the sulfur source, reacting with acryloyl chloride in a Michael addition-like mechanism to form 3-((4-fluorophenyl)thio)propanoic acid. This reaction is conducted in an inert atmosphere using isopropanol as the solvent and sodium hydroxide as the base, achieving yields of 70–80%.
The propanoic acid derivative is then converted to the corresponding acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. Subsequent reaction with ammonium hydroxide or a protected amine yields the propanamido intermediate. For instance, treatment with tert-butyl carbamate (Boc) in the presence of triethylamine produces the Boc-protected amine, which is later deprotected under acidic conditions.
Coupling Reactions to Assemble the Final Compound
The final step involves coupling the cyclohepta[b]thiophene-3-carboxamide core with the 3-((4-fluorophenyl)thio)propanamido side chain. This is achieved through amide bond formation using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)* in the presence of N-hydroxysuccinimide (NHS). The reaction is typically carried out in dichloromethane (DCM) or ethyl acetate at 0–25°C, with monitoring by thin-layer chromatography (TLC) to track progress.
Purification of the final product is performed via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol or acetonitrile further enhances purity (>95% by HPLC). Key analytical data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.60–1.85 (m, 4H, cycloheptane CH₂), 2.20–2.40 (m, 4H, cycloheptane CH₂), 3.15 (t, 2H, SCH₂), 3.45 (q, 2H, CONHCH₂), 7.05–7.25 (m, 4H, Ar-H).
- HRMS (ESI) : m/z calculated for C₂₁H₂₂FN₃O₂S₂ [M+H]⁺: 456.12, found: 456.10.
Optimization and Industrial Production Methods
Scalable synthesis necessitates optimization of reaction parameters. Continuous flow reactors have been employed to enhance the efficiency of the Gewald cyclization, reducing reaction times from 24 hours to 2–4 hours while maintaining yields above 75%. Similarly, the use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) in thioether formation improves interfacial reactivity, particularly in biphasic solvent systems like dichloromethane/water.
Industrial protocols emphasize cost-effective purification methods, such as crystallization-driven dynamic resolution , to isolate enantiomerically pure intermediates when applicable. Environmental considerations drive the substitution of hazardous solvents (e.g., DCM) with greener alternatives like cyclopentyl methyl ether (CPME).
Analytical Characterization and Quality Control
Rigorous characterization ensures the integrity of the final product. Differential scanning calorimetry (DSC) reveals a melting point range of 198–202°C, indicative of high crystallinity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity, while Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹).
Stability studies under accelerated conditions (40°C, 75% relative humidity) demonstrate no significant degradation over 6 months, supporting the compound’s suitability for long-term storage.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Pharmacological Properties
The compound exhibits potential pharmacological activities, particularly in the following areas:
- Anti-inflammatory Activity : It has been suggested that the compound may inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced inflammation in various conditions, including autoimmune diseases and chronic inflammatory disorders.
- Anticancer Activity : Preliminary studies indicate that the compound may affect key signaling pathways involved in cancer cell proliferation, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. This suggests a potential role in cancer therapeutics by inhibiting tumor growth and promoting apoptosis in cancer cells.
- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain bacterial strains. This could make it a candidate for developing new antibiotics or adjunct therapies for bacterial infections.
Case Studies
- Inflammation Model Studies : In vitro studies demonstrated that 2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide significantly reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Research : Experiments using breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.
Material Science Applications
The unique chemical structure of this compound allows for its use in material science as well:
- Organic Electronics : Due to its electronic properties, it may be utilized in organic photovoltaic cells or organic light-emitting diodes (OLEDs). The thiophene ring system can contribute to charge transport properties essential for these applications.
- Polymer Chemistry : It can serve as a building block in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.
Industrial Chemistry Applications
In industrial settings, this compound can be explored for:
- Synthesis of Fine Chemicals : Its unique structure allows it to be used as an intermediate in the synthesis of other complex organic molecules, particularly those required in pharmaceuticals and agrochemicals.
- Catalysis : The compound could potentially act as a catalyst or ligand in various chemical reactions due to its ability to coordinate with metal centers, facilitating reactions such as cross-coupling or oxidation processes.
Mechanism of Action
The mechanism of action of 2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways and cellular responses. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a cyclohepta[b]thiophene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic organic molecule belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Introduction of the Fluorophenyl Group : Through nucleophilic substitution.
- Amidation Reaction : To form the amide bond with propanoic acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. It has shown promising results in various cancer cell lines:
- Cell Proliferation Assays : The compound demonstrated significant antiproliferative activity against A549 (non-small cell lung cancer), OVACAR (ovarian cancer), and CAKI-1 (renal cancer) cell lines with GI50 values in the submicromolar range (0.28–0.62 μM) .
- Mechanism of Action : The mechanism appears to involve:
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties , potentially targeting key signaling pathways such as the NF-κB pathway. This pathway is critical in regulating immune responses and inflammation.
In Vitro Studies
In vitro studies have indicated that this compound can effectively inhibit cell growth across various cancer types:
- Table 1: Growth Inhibition Percentages
| Cell Line | GI50 (μM) | Remarks |
|---|---|---|
| A549 | 0.28 | Non-small cell lung cancer |
| OVACAR-4 | 2.01 | Ovarian cancer |
| CAKI-1 | 0.69 | Renal cancer |
| T47D | 0.362 | Breast cancer |
These results suggest that the compound has broad-spectrum anticancer activity with minimal cytotoxicity towards normal cells.
In Vivo Studies
In vivo efficacy was assessed using a CT26 murine model:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohepta[b]thiophene core. Key steps include:
- Amide bond formation : Coupling 3-((4-fluorophenyl)thio)propanoic acid with the amine group of the thiophene-carboxamide intermediate using carbodiimide catalysts (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Sulfur incorporation : Thioether formation via nucleophilic substitution (e.g., using 4-fluorothiophenol with a bromopropanamide intermediate) under inert atmospheres at 60–80°C .
- Purification : Use reverse-phase HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product (>95% purity) . Optimal conditions: Maintain pH 7–8 with triethylamine to prevent side reactions, and monitor progress via TLC or LC-MS .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the presence of the 4-fluorophenylthio group (δ ~7.4–7.6 ppm for aromatic protons) and the propanamido linker (δ 2.8–3.2 ppm for CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂FN₃O₂S₂: 432.1124) with <2 ppm error .
- X-ray crystallography : Resolve the cyclohepta[b]thiophene ring conformation and hydrogen-bonding patterns in the carboxamide group .
Advanced Research Questions
Q. How does the 4-fluorophenylthio substituent influence biological activity compared to other substituents (e.g., methoxy or chlorophenyl)?
Comparative studies on derivatives reveal:
Q. What experimental strategies can resolve discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the thioether group) .
- Pharmacokinetic profiling : Measure bioavailability (e.g., <20% oral absorption in murine models) and adjust formulation (e.g., nanoencapsulation) .
- Target engagement studies : Apply cellular thermal shift assays (CETSA) to verify binding to intended targets (e.g., EGFR or tubulin) in vivo .
Q. What is the molecular mechanism of action for this compound in modulating kinase activity?
Computational docking and enzymatic assays suggest:
- Kinase inhibition : The compound binds to the ATP pocket of EGFR (ΔG = -9.8 kcal/mol), with the 4-fluorophenylthio group forming hydrophobic interactions with Leu788 and Val726 .
- Allosteric effects : The cyclohepta[b]thiophene core induces conformational changes in the kinase activation loop, reducing phosphorylation (e.g., 80% inhibition at 1 μM) .
Methodological Considerations
Q. How can derivatization strategies improve aqueous solubility without compromising activity?
- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide group, increasing solubility (e.g., from 0.1 mg/mL to 5 mg/mL) but requiring activity reassessment .
- Prodrug design : Convert the carboxamide to a phosphate ester, enabling hydrolysis in vivo to the active form .
Q. What protocols ensure stability during long-term storage?
- Store lyophilized powder at -20°C under argon to prevent oxidation of the thioether group.
- Avoid aqueous solutions (>1 week) due to hydrolysis of the propanamido linker at pH <6 .
Data Contradiction Analysis
- Contradiction : Inconsistent cytotoxicity data across cell lines (e.g., IC₅₀ = 1.2 μM in HepG2 vs 8.3 μM in A549).
- Resolution : Check expression levels of target proteins (e.g., EGFR overexpression in HepG2) and assay conditions (e.g., serum-free media reduces false negatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
